Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate
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Overview
Description
Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate is an organic compound with the molecular formula C15H13NO3 It is known for its unique structure, which includes a benzoate ester linked to a pyridine ring through an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate typically involves the reaction of 2-hydroxybenzoic acid with pyridine-4-carbaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction to introduce the ethenyl bridge, followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzoates.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the pyridine and ethenyl groups, making it less versatile in chemical reactions.
Methyl 2-hydroxy-6-[2-(pyridin-2-yl)ethenyl]benzoate: Similar structure but with the pyridine ring in a different position, leading to different reactivity and applications.
Methyl 2-hydroxy-6-[2-(pyridin-3-yl)ethenyl]benzoate: Another positional isomer with distinct properties.
Uniqueness
Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 2-hydroxy-6-(2-pyridin-4-ylethenyl)benzoate |
InChI |
InChI=1S/C15H13NO3/c1-19-15(18)14-12(3-2-4-13(14)17)6-5-11-7-9-16-10-8-11/h2-10,17H,1H3 |
InChI Key |
DMVCBKYVUYWMFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
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